molecular formula C9H15F2NO2 B2987592 Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate CAS No. 2287288-69-9

Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate

Cat. No.: B2987592
CAS No.: 2287288-69-9
M. Wt: 207.221
InChI Key: QHYICHGZMFCUNM-UHFFFAOYSA-N
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Description

Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate is a fluorinated cycloheptane derivative with an amino group and a carboxylate ester functional group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cycloheptene as the starting material.

  • Fluorination: The cycloheptene undergoes selective fluorination to introduce the difluoromethyl group at the 4,4-positions.

  • Amination: The fluorinated cycloheptane is then subjected to amination to introduce the amino group at the 5-position.

  • Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of catalysts and specific reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amino group to a nitro group.

  • Reduction: Reduction reactions can convert the nitro group back to an amino group.

  • Substitution: Substitution reactions can occur at the fluorine atoms, replacing them with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).

  • Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: Industry: Used in the production of specialty chemicals and materials with unique properties conferred by the fluorine atoms.

Mechanism of Action

The mechanism by which Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, the fluorine atoms can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 5-amino-4-fluorocycloheptane-1-carboxylate: Similar structure but with only one fluorine atom.

  • Methyl 5-amino-4,4-dichlorocycloheptane-1-carboxylate: Similar structure but with chlorine atoms instead of fluorine.

  • Methyl 5-amino-4,4-dibromocycloheptane-1-carboxylate: Similar structure but with bromine atoms instead of fluorine.

Uniqueness: Methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to its chlorinated or brominated analogs.

This compound's unique structural features and potential applications make it a valuable subject of study in various scientific fields. Its synthesis, reactions, and applications highlight its importance in advancing research and development in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

methyl 5-amino-4,4-difluorocycloheptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-14-8(13)6-2-3-7(12)9(10,11)5-4-6/h6-7H,2-5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYICHGZMFCUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C(CC1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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